tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is an organic compound with the molecular formula C9H17NO3. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclobutyl moiety, and a carbamate functional group. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclobutyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxycyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at reflux temperature.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Formation of tert-butyl N-[(1S,2S)-2-oxocyclobutyl]carbamate.
Reduction: Formation of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate.
Substitution: Formation of tert-butyl N-[(1S,2S)-2-chlorocyclobutyl]carbamate.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclobutyl derivatives and carbamate-protected amines .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the development of enzyme inhibitors and as a probe for studying metabolic pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor by forming covalent bonds with nucleophilic residues. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-oxocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-chlorocyclobutyl]carbamate
Comparison: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is unique due to the presence of the hydroxy group, which imparts distinct reactivity and interaction capabilities. Compared to its analogs, the hydroxy derivative can participate in hydrogen bonding and undergo specific oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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